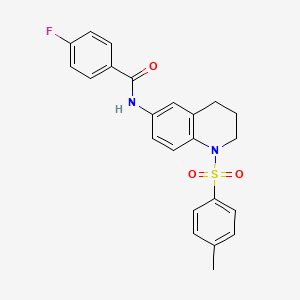

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a tosylated tetrahydroquinoline scaffold. The compound features a 4-fluorobenzamide group, a sulfonyl (tosyl) moiety, and a partially saturated quinoline ring.

Properties

IUPAC Name |

4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-4-11-21(12-5-16)30(28,29)26-14-2-3-18-15-20(10-13-22(18)26)25-23(27)17-6-8-19(24)9-7-17/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWAFSXBGXKSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The tosylation of the tetrahydroquinoline is then carried out using tosyl chloride in the presence of a base such as pyridine. Finally, the fluorinated benzamide is synthesized by reacting the tosylated tetrahydroquinoline with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atom and tosyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}benzamide

- Key Differences : Replaces the 4-fluoro group with a 3-chloro substituent on the benzamide ring.

- Molecular Weight: Higher mass (444.905 g/mol vs. ~423 g/mol for the target compound) due to chlorine’s atomic weight. Solubility: The chloro substituent may decrease aqueous solubility compared to fluorine. Source: ChemSpider ID 21076892 .

LY334370 (4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-benzamide hydrochloride)

- Key Differences: Retains the 4-fluorobenzamide group but replaces the tetrahydroquinoline with an indole-piperidine system.

- Implications: Receptor Selectivity: The indole-piperidine moiety in LY334370 enhances 5-HT1F receptor agonism, suggesting the tetrahydroquinoline scaffold in the target compound may prioritize different receptor interactions. Bioavailability: The indole system’s planar structure could improve blood-brain barrier penetration compared to the partially saturated quinoline .

Modifications to the Tetrahydroquinoline Scaffold

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]-4-(trifluoromethyl)benzamide

- Key Differences: Incorporates a morpholinoethyl side chain and a trifluoromethylbenzamide group.

- Lipophilicity: The trifluoromethyl group increases logP compared to the fluoro substituent, enhancing membrane permeability but risking faster metabolic clearance. Molecular Weight: Higher mass (C29H31F3N3O3, ~526 g/mol) due to added substituents .

5-Fluoro-N-(2-methylquinolin-6-yl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide

- Key Differences : Adds a triazolopyridine ring and a trifluoropropoxy group.

- Implications :

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Analysis of Key Compounds

*THQ: Tetrahydroquinoline

Biological Activity

4-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C19H22FNO4S

- Molecular Weight: 373.45 g/mol

The presence of a fluorine atom and a tosyl group attached to the tetrahydroquinoline moiety contributes to its biological properties. The sulfonamide functional group is particularly noteworthy for its role in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of kynurenine aminotransferase, which plays a role in the kynurenine pathway associated with neurodegenerative diseases .

- Receptor Binding: The structure allows for potential binding to various receptors, influencing cellular signaling pathways related to inflammation and autoimmune responses .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment.

- Anti-inflammatory Effects:

- Neuroprotective Properties:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated antitubercular activity with a MIC value indicating effectiveness against Mycobacterium tuberculosis. | |

| Study 2 | Showed that derivatives based on tetrahydroquinoline exhibited enhanced bioavailability and therapeutic effects in autoimmune disease models. |

| Study 3 | Investigated enzyme inhibition mechanisms and their implications for neurodegenerative diseases. |

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves: (i) Sulfonylation : Introducing the tosyl group to the tetrahydroquinoline scaffold under anhydrous conditions using p-toluenesulfonyl chloride and a base (e.g., triethylamine) in dichloromethane at 0–5°C . (ii) Amide Coupling : Reacting the sulfonylated intermediate with 4-fluorobenzoic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature . Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable with strict moisture avoidance .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the tetrahydroquinoline backbone (δ 1.5–2.5 ppm for CH₂ groups), sulfonyl group (δ 3.1–3.3 ppm for SO₂), and fluorobenzamide (δ 7.2–8.1 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal analysis resolves the planar benzamide moiety and tetrahedral geometry at the sulfonamide sulfur. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accurate bond-length measurements .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%). Monitor degradation products (e.g., hydrolyzed amide) under accelerated stability testing (40°C/75% RH for 4 weeks) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C) and hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm intracellular target modulation .

- Solubility Adjustments : Address false negatives by optimizing DMSO concentration (<0.1%) or using lipid-based nanocarriers to enhance membrane permeability .

Q. What strategies are effective in designing derivatives to improve target selectivity (e.g., kinase vs. GPCR off-target effects)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-fluoro group with electron-withdrawing groups (e.g., -CF₃) to modulate electron density and hydrogen-bonding potential .

- Molecular Dynamics Simulations : Predict binding poses with homology models of off-target receptors to identify steric clashes. Prioritize derivatives with >5 Å separation from conserved GPCR residues .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodological Answer :

- QSAR Models : Train models using datasets of tetrahydroquinoline derivatives to predict logP (target range: 2–4) and CYP3A4-mediated metabolism .

- Docking Studies : Identify metabolic hot spots (e.g., benzylic C-H bonds) for deuteration or fluorination to block oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.